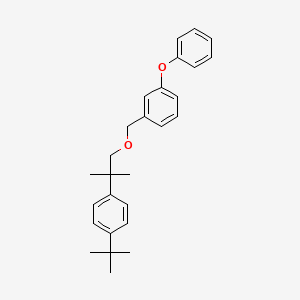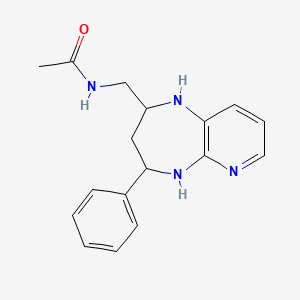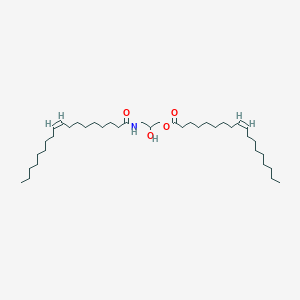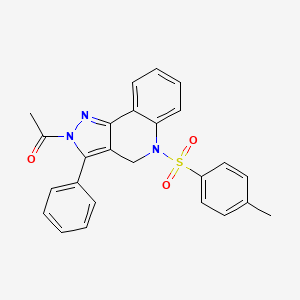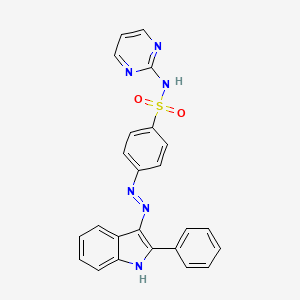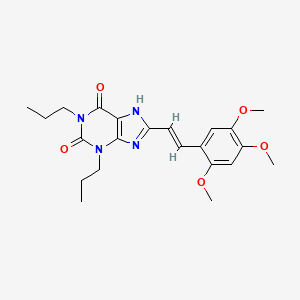
(E)-1,3-Dipropyl-8-(2,4,5-trimethoxystyryl)xanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1,3-Dipropyl-8-(2,4,5-trimethoxystyryl)xanthine is a synthetic xanthine derivative Xanthines are a class of compounds known for their stimulant effects, primarily due to their action as adenosine receptor antagonists
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1,3-Dipropyl-8-(2,4,5-trimethoxystyryl)xanthine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-dipropylxanthine and 2,4,5-trimethoxybenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 1,3-dipropylxanthine and 2,4,5-trimethoxybenzaldehyde in the presence of a base, such as potassium carbonate, to form the styryl derivative.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-1,3-Dipropyl-8-(2,4,5-trimethoxystyryl)xanthine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The methoxy groups on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Compounds with different functional groups replacing the methoxy groups.
Applications De Recherche Scientifique
(E)-1,3-Dipropyl-8-(2,4,5-trimethoxystyryl)xanthine has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of xanthine derivatives.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the context of neurological disorders.
Mécanisme D'action
The mechanism of action of (E)-1,3-Dipropyl-8-(2,4,5-trimethoxystyryl)xanthine involves its interaction with adenosine receptors. By antagonizing these receptors, the compound can modulate various physiological processes, including neurotransmission and vasodilation. The specific molecular targets and pathways involved include:
Adenosine Receptors: Inhibition of these receptors leads to increased neurotransmitter release and enhanced neuronal activity.
Signaling Pathways: Modulation of cyclic adenosine monophosphate (cAMP) levels and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Caffeine: A well-known xanthine derivative with stimulant effects.
Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.
Theobromine: Found in cocoa and chocolate, with mild stimulant effects.
Comparison: (E)-1,3-Dipropyl-8-(2,4,5-trimethoxystyryl)xanthine is unique due to its specific structural features, such as the presence of the trimethoxystyryl group. This structural difference can lead to distinct biological activities and potential therapeutic applications compared to other xanthine derivatives.
Propriétés
Numéro CAS |
147700-53-6 |
|---|---|
Formule moléculaire |
C22H28N4O5 |
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
1,3-dipropyl-8-[(E)-2-(2,4,5-trimethoxyphenyl)ethenyl]-7H-purine-2,6-dione |
InChI |
InChI=1S/C22H28N4O5/c1-6-10-25-20-19(21(27)26(11-7-2)22(25)28)23-18(24-20)9-8-14-12-16(30-4)17(31-5)13-15(14)29-3/h8-9,12-13H,6-7,10-11H2,1-5H3,(H,23,24)/b9-8+ |
Clé InChI |
JJYXOANLHLYJOF-CMDGGOBGSA-N |
SMILES isomérique |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)/C=C/C3=CC(=C(C=C3OC)OC)OC |
SMILES canonique |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=CC(=C(C=C3OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


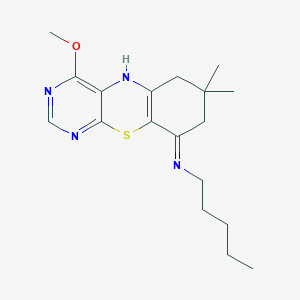
![6,7-Dichloro-2-(5,7-dichloro-4-methyl-3-oxobenzo[B]thien-2(3H)-ylidene)-1,2-dihydro-3H-indol-3-one](/img/structure/B12767993.png)


